(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol
描述
This compound is a stereospecific benzo[a]quinolizine derivative with a 10-methoxy group, a 3-(2-methylpropyl) (isobutyl) substituent, and hydroxyl groups at positions 2 and 8. Its (2R,3R,11bR) configuration is critical for its biological activity, particularly as a precursor to [11C]-dihydrotetrabenazine ([11C]-DTBZ), a radioligand used in positron emission tomography (PET) imaging of vesicular monoamine transporter 2 (VMAT2) in the brain . The compound’s synthesis involves methylation of desmethyldihydrotetrabenazine with [11C]-methyl triflate under basic conditions, followed by purification via solid-phase extraction . Its structural features align with VMAT2 inhibitors, making it valuable for studying neurodegenerative disorders like Parkinson’s disease.
属性
IUPAC Name |
(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-11(2)6-13-10-19-5-4-12-7-17(21)18(22-3)8-14(12)15(19)9-16(13)20/h7-8,11,13,15-16,20-21H,4-6,9-10H2,1-3H3/t13-,15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGHNWCGIHBKHE-FVQBIDKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956903-21-2, 1065193-59-0 | |
| Record name | 9-o-Desmethyl-alpha-dihydrotetrabenazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956903212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-9-o-Desmethyl-alpha-dihydrotetrabenazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1065193590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC750374 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750374 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-O-DESMETHYL-.ALPHA.-DIHYDROTETRABENAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3M4TU3OJF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (+)-9-O-DESMETHYL-.ALPHA.-DIHYDROTETRABENAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MCJ8D6Q25 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
生物活性
The compound (2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol is a member of the benzoquinolizine class and has garnered interest due to its potential biological activities. This article provides an overview of its biological properties based on current research findings.
- Molecular Formula : C19H29NO3
- Molecular Weight : 305.42 g/mol
- CAS Number : 1583277-30-8
- Structure : The compound features a complex hexahydrobenzoquinolizine structure with methoxy and isobutyl substituents that may influence its biological activity.
Biological Activity Overview
Research has indicated several potential biological activities associated with this compound:
-
Neuroprotective Effects :
- Preliminary studies suggest that derivatives of benzoquinolizine compounds exhibit neuroprotective properties. For instance, compounds similar to (2R,3R,11bR)-10-methoxy have been evaluated for their ability to inhibit phosphodiesterase enzymes (PDEs), which play a critical role in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies have shown that some derivatives can enhance neuronal cell viability under stress conditions induced by corticosterone .
- Antidepressant Potential :
- Anti-inflammatory Properties :
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Mechanism
In a study evaluating the neuroprotective effects of similar compounds on HT-22 cells (a model for neuronal health), it was observed that treatment with (2R,3R,11bR)-10-methoxy derivatives significantly improved cell viability when exposed to stressors like corticosterone. The most effective concentration was identified as 12.5 μM, indicating a dose-dependent protective effect .
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with (2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol. Key areas include:
- Mechanistic Studies : Understanding the molecular mechanisms underlying its neuroprotective and antidepressant effects.
- In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles.
- Structure-Activity Relationship (SAR) : Investigating how variations in structure affect biological activity could lead to the development of more potent derivatives.
科学研究应用
Pharmacological Research
The primary application of this compound lies in its pharmacological properties. It has been studied for its potential as a therapeutic agent in treating neurological disorders. Specifically, it is a derivative of dihydrotetrabenazine, which is known for its ability to modulate neurotransmitter release, particularly dopamine.
Case Study: Dihydrotetrabenazine Derivatives
Research indicates that derivatives like (2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol may exhibit enhanced efficacy in treating conditions such as Huntington's disease and other movement disorders due to their selective vesicular monoamine transporter inhibition properties .
MRI Agent Development
Another notable application is in the development of magnetic resonance imaging (MRI) agents. The structural features of this compound allow it to be modified for enhanced imaging capabilities.
Case Study: MRI Agent Synthesis
A related study explored the synthesis of MRI agents derived from dihydrotetrabenazine derivatives. The modifications included the introduction of various functional groups that improved the contrast properties necessary for effective imaging .
Fluorescent Probes
The compound's structural characteristics lend themselves to applications in developing fluorescent probes used in biochemical assays. The incorporation of specific moieties can enhance the fluorescence properties, making it useful for tracking biological processes.
Research Findings
Recent studies have shown that compounds with similar structural frameworks exhibit significant fluorescence under UV light. This property can be exploited in live-cell imaging and other applications where monitoring cellular dynamics is crucial .
Data Table: Summary of Applications
化学反应分析
Oxidation Reactions
The compound’s phenolic (-OH) and secondary alcohol groups are primary sites for oxidation:
- C9 hydroxyl group : Oxidized to a ketone under mild conditions (e.g., using pyridinium chlorochromate) to form a quinone-like structure .
- C2 hydroxyl group : Less reactive due to steric hindrance from the hexahydrobenzoquinolizine ring system.
| Reaction Type | Conditions | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Selective oxidation | Room temperature, DCM | Pyridinium chlorochromate | C9-ketone derivative | ~65 |
Demethylation Reactions
The C10 methoxy group undergoes demethylation under acidic or enzymatic conditions:
- Acidic demethylation (e.g., BBr₃ in DCM) yields (2R,3R,11bR)-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9,10-triol .
- Enzymatic demethylation by cytochrome P450 isoforms produces bioactive metabolites studied for vesicular monoamine transporter 2 (VMAT2) modulation .
| Demethylation Method | Reagent/Enzyme | Product | Application | Reference |
|---|---|---|---|---|
| Chemical | BBr₃ | Triol derivative | Intermediate for analogs | |
| Enzymatic | CYP2D6 | 10-Desmethyl metabolite | Pharmacological studies |
O-Methylation and Etherification
The C9 hydroxyl participates in methylation and alkylation:
- Methylation : Reacts with methyl iodide/K₂CO₃ to restore the original methoxy group.
- Benzylation : Forms a C9-O-benzyl ether under Mitsunobu conditions (DIAD, PPh₃) .
| Reaction | Reagents | Product | Notes | Reference |
|---|---|---|---|---|
| Methylation | CH₃I, K₂CO₃ | Restored methoxy | Reversible reaction | |
| Benzylation | BnBr, DIAD/PPh₃ | C9-O-benzyl ether | Protects -OH during synthesis |
Nucleophilic Substitution
The isoquinoline nitrogen participates in alkylation:
- N-Alkylation : Reacts with alkyl halides (e.g., ethyl bromide) in the presence of NaH to form quaternary ammonium salts .
| Substrate | Reagent | Product | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| N-H site | Ethyl bromide | N-Ethyl derivative | Retention of (2R,3R,11bR) configuration |
Acid-Base Reactions
The compound forms salts with acids, enhancing solubility:
- Hydrochloride salt : Prepared using HCl gas in ethanol, critical for pharmaceutical formulations .
- Sulfonic acid derivatives : Generated via reaction with SO₃ in H₂SO₄ .
| Salt Type | Acid Used | Application | Reference |
|---|---|---|---|
| Hydrochloride | HCl (g) | Drug formulations | |
| Sulfonate | SO₃/H₂SO₄ | Water-soluble derivatives |
Ring-Opening Reactions
Under strong acidic conditions (e.g., H₂SO₄), the hexahydrobenzoquinolizine ring undergoes cleavage:
| Conditions | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acidic | H₂SO₄ (conc.) | Tetrahydroisoquinoline fragment | ~40 |
Stereochemical Considerations
Reactions preserve the (2R,3R,11bR) configuration unless harsh conditions (e.g., high-temperature acid/base) induce racemization . Enzymatic transformations show stereoselectivity, as seen in VMAT2-targeted metabolites .
Key Research Findings
- Pharmacological relevance : Demethylated analogs exhibit higher VMAT2 binding affinity (Ki = 0.8 nM vs. 2.1 nM for parent compound) .
- Synthetic utility : N-Alkylated derivatives serve as intermediates for positron emission tomography (PET) tracers .
- Stability : The compound degrades in UV light via radical-mediated pathways, necessitating dark storage .
相似化合物的比较
Table 1: Key Structural and Stereochemical Differences
Key Observations:
Methoxy vs. Dimethoxy Substitution: The target compound’s single 10-methoxy group distinguishes it from dihydrotetrabenazine analogs (e.g., ), which have 9,10-dimethoxy groups.
Stereochemical Impact : The (2R,3R,11bR) configuration is essential for activity. Inactive stereoisomers, such as (3S,11bS) () and (2S,3S,11bS) (), demonstrate the sensitivity of VMAT2 binding to stereochemistry.
Side-Chain Modifications : Replacing the isobutyl group with a butyl chain () alters hydrophobicity and steric bulk, which may affect pharmacokinetics .
Pharmacological and Functional Differences
- VMAT2 Binding Affinity : The (2R,3R,11bR) configuration confers high affinity for VMAT2, critical for its role in imaging. In contrast, inactive stereoisomers (e.g., ) show negligible binding .
- Metabolic Fate : The 10-methoxy group in the target compound may reduce oxidative metabolism compared to 9,10-dimethoxy analogs, extending its half-life in vivo .
准备方法
Methoxylation and Hydroxylation Strategies
The introduction of the 10-methoxy group is achieved through Ullmann-type coupling reactions, where a brominated intermediate reacts with sodium methoxide under copper(I) catalysis at elevated temperatures (80–100°C). For the 2,9-diol functionality, a sequential deprotection strategy is employed:
-
Selective deprotection : The C9 hydroxyl is unmasked first via hydrogenolysis of its benzyl ether using palladium on carbon (Pd/C) under hydrogen atmosphere.
-
Oxidation-reduction sequence : The C2 position is oxidized to a ketone using Jones reagent, followed by stereoselective reduction with L-Selectride to restore the (2R) configuration.
Catalytic Systems and Reaction Optimization
Recent advances in catalysis have significantly improved the efficiency of key steps:
These optimizations address historical challenges in achieving both high yield and stereochemical fidelity. The use of copper(I)-thiophene carboxylate (CuTC) in methoxylation reactions has reduced side product formation from 15% to <3%.
Purification and Characterization Protocols
Final purification typically employs a combination of techniques:
-
Flash chromatography : Using hexane/ethyl acetate gradients (4:1 to 1:2 v/v) on silica gel.
-
Crystallization : Recrystallization from ethanol/water mixtures yields material with >99.5% purity by HPLC.
Critical characterization data includes:
-
X-ray diffraction : Confirms absolute configuration via single-crystal analysis
-
High-resolution mass spectrometry : [M+H]⁺ observed at 306.2064 (calculated 306.2064)
Industrial-Scale Production Considerations
While laboratory-scale syntheses achieve gram quantities, kilogram-scale production requires modifications:
-
Continuous flow hydrogenation : Reduces reaction time from 48h to 6h for the key cyclization step
-
Solvent recycling systems : Achieve 85% recovery of THF and ethyl acetate
-
Quality control specifications :
Challenges in Process Chemistry
Three primary challenges persist:
-
Stereochemical drift : Minimized through strict temperature control (<−10°C) during L-Selectride reductions
-
Byproduct formation from over-alkylation : Addressed using bulky ligands in copper-catalyzed couplings
-
Oxidative degradation : Mitigated by inert atmosphere processing and antioxidant additives
Recent patent literature discloses a novel protecting group strategy using 2-nitrobenzenesulfonyl (Ns) groups, which improves overall yield from 28% to 41% across 12 steps.
Emerging Synthetic Technologies
Cutting-edge approaches under investigation include:
常见问题
Q. Q1. What is the structural significance of the stereochemistry in (2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol, and how does it influence its biological interactions?
The stereochemistry at positions 2R, 3R, and 11bR is critical for molecular conformation and binding affinity to targets such as vesicular monoamine transporters (VMATs). The rigid hexahydrobenzoquinolizine scaffold ensures proper spatial orientation of functional groups (e.g., methoxy and hydroxyl groups), which are essential for receptor engagement. Computational docking studies combined with X-ray crystallography of analogous compounds suggest that deviations in stereochemistry reduce binding efficiency by up to 90% .
Q. Q2. What synthetic methodologies are commonly employed for the preparation of this compound, and what are the key challenges in maintaining stereochemical purity?
The compound is synthesized via methylation of its desmethyl precursor using [¹¹C]-methyl triflate in DMSO under basic conditions (e.g., 3 M KOH). Key challenges include:
- Isotopic labeling efficiency : Achieving >95% radiochemical purity requires strict control of reaction time (2–5 min) and temperature (25–30°C) .
- Stereochemical retention : Use of chiral auxiliaries or enantioselective catalysts (e.g., lithium aluminum hydride) minimizes racemization during reduction steps .
- Purification : Sep-Pak C-18 cartridges and alumina columns are used to remove unreacted precursors and byproducts .
Q. Q3. How is the compound characterized analytically, and what techniques validate its purity and structural integrity?
Analytical methods include:
- HPLC : A C-18 column (250 × 4.6 mm) with UV detection at 254 nm; retention time ~8.2 min .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 362.2) and isotopic distribution for ¹¹C-labeled derivatives .
- NMR : ¹H and ¹³C spectra verify stereochemistry, with key signals at δ 3.2–3.5 ppm (methoxy protons) and δ 1.2–1.5 ppm (2-methylpropyl group) .
Advanced Research Questions
Q. Q4. What experimental design considerations are critical for optimizing the radiosynthesis of ¹¹C-labeled derivatives for PET imaging studies?
Key factors include:
- Precursor selection : Desmethyldihydrotetrabenazine (0.8 mg in DMSO) ensures high methylation efficiency with [¹¹C]-methyl triflate .
- Automation : Remote-controlled synthesis modules (e.g., Methiodine Module) enable reproducibility and minimize radiation exposure .
- Quality control : Sterile filtration (0.22 μm) and radiochemical purity >98% are mandatory for in vivo applications .
Q. Table 1: Radiosynthesis Parameters
| Parameter | Value | Reference |
|---|---|---|
| Reaction time | 3–5 min | |
| Temperature | 25°C | |
| Radiochemical yield | 40–50% (decay-corrected) | |
| Purification method | Sep-Pak C-18 + alumina cartridge |
Q. Q5. How do researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
Discrepancies often arise due to:
- Metabolic instability : Rapid glucuronidation of the 9-hydroxyl group reduces bioavailability. Stabilization strategies include prodrug formulations (e.g., ester derivatives) .
- Blood-brain barrier (BBB) penetration : LogP values >2.5 (calculated) correlate with improved CNS uptake, but in vivo PET studies may show variability due to active efflux transporters .
- Species differences : Rodent VMAT2 binding affinity (Ki = 0.8 nM) may not translate directly to primates due to structural variations in target proteins .
Q. Q6. What advanced computational methods are used to predict the compound’s pharmacokinetic and toxicity profiles?
- Molecular dynamics (MD) simulations : Assess binding stability to VMAT2 over 100-ns trajectories .
- ADMET prediction : Tools like SwissADME estimate high BBB penetration (BBB score = 0.98) but predict moderate hepatic clearance (CLhep = 15 mL/min/kg) .
- Toxicity profiling : QSAR models flag potential hepatotoxicity (e.g., structural alerts for quinoline derivatives) .
Methodological Challenges
Q. Q7. What strategies mitigate enantiomeric impurities during large-scale synthesis?
- Chiral chromatography : Use of amylose-based columns (e.g., Chiralpak IA) achieves >99% enantiomeric excess .
- Asymmetric catalysis : Rhodium-catalyzed hydrogenation with (R)-BINAP ligands enforces stereochemical control at the 11bR position .
- Crystallization-induced diastereomer resolution : Diastereomeric salts (e.g., with L-tartaric acid) separate enantiomers .
Q. Q8. How do researchers validate the compound’s stability under physiological conditions, and what degradation pathways are observed?
- Forced degradation studies : Exposure to pH 1–13 (37°C, 24 hr) reveals hydrolysis of the methoxy group at pH >10 .
- Photostability testing : UV light (320–400 nm) induces ring-opening of the quinolizine scaffold, forming benzoic acid derivatives .
- Oxidative stability : LC-MS identifies hydroxylated metabolites at the 2-methylpropyl moiety when incubated with human liver microsomes .
Interdisciplinary Applications
Q. Q9. How is this compound utilized in neurodegenerative disease research, particularly in Parkinson’s disease models?
As a VMAT2 ligand, it enables:
Q. Q10. What novel derivatives of this compound are being explored to enhance target selectivity or reduce off-target effects?
- Isotopologues : ¹⁸F-labeled analogs for longer half-life (t₁/₂ = 110 min) in longitudinal PET studies .
- Bifunctional chelators : Conjugation with DOTA for theranostic applications (e.g., ⁶⁸Ga/¹⁷⁷Lu pairs) .
- Hybrid molecules : Fusion with retinoic acid scaffolds to modulate neuroinflammation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
